Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7F3O3 |
|---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
methyl 2-[2-(trifluoromethyl)furan-3-yl]acetate |
InChI |
InChI=1S/C8H7F3O3/c1-13-6(12)4-5-2-3-14-7(5)8(9,10)11/h2-3H,4H2,1H3 |
InChI Key |
FJQUYAKJXPHLGH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(OC=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling Reactions
A prominent method involves palladium-catalyzed cyclization of 2-methyl-1-phenylbuta-2,3-dien-1-ol with iodobenzene under carbon monoxide atmosphere. The reaction employs PdCl₂ as a catalyst, pivalic acid (PivOH) as an additive, and potassium carbonate as a base in acetonitrile at 80°C. Ethanol acts as both a solvent and a nucleophile, facilitating the formation of the furan ring. The ester group is introduced via in situ trapping of the acyl-palladium intermediate with ethanol, yielding the target compound after 12–24 hours. Purification via silica-gel column chromatography (ethyl acetate/hexanes) achieves a 63% yield.
Key Reaction Parameters:
-
Catalyst : PdCl₂ (10 mol%)
-
Additive : PivOH (40 mol%)
-
Solvent : CH₃CN
-
Temperature : 80°C
-
Yield : 63%
Claisen-Schmidt Condensation Followed by Cyclization
Aldol Condensation with Trifluoromethylated Intermediates
This two-step approach begins with the Claisen-Schmidt condensation of 2-(trifluoromethyl)furan-3-carbaldehyde with methyl acetoacetate. The reaction proceeds in methanol under acidic conditions (methanesulfonic acid, 10% w/w in acetic acid) at 110°C for 24 hours. The intermediate chalcone derivative undergoes cyclization via intramolecular esterification, forming the furan ring. Subsequent hydrolysis with NaOH (70°C, 3 hours) and acidification with HCl yields the carboxylic acid precursor, which is methylated using dimethyl sulfate.
Optimization Insights:
-
Cyclization Catalyst : Methanesulfonic acid
-
Cyclization Temperature : 110°C
-
Purification : Vacuum distillation followed by recrystallization
Nucleophilic Aromatic Substitution of Fluorinated Precursors
Trifluoromethylation of Furan Acetates
A scalable route involves the nucleophilic substitution of 2-bromo-5-methylfuran-3-carboxylate with trifluoromethylcopper(I) reagents. The reaction is conducted in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature. Methylation of the intermediate carboxylate with methyl iodide in DMF affords the target ester. Gas chromatography (GC) analysis confirms >90% purity, with a isolated yield of 68%.
Critical Considerations:
-
Reagent : CF₃Cu(I) (2.5 equiv)
-
Solvent : THF
-
Temperature Gradient : −78°C → 25°C
-
Yield : 68%
Microwave-Assisted One-Pot Synthesis
Tandem Knoevenagel-Michael Addition
Microwave irradiation accelerates the Knoevenagel condensation between trifluoromethyl furfural and methyl malonate in the presence of piperidine. Subsequent Michael addition with methyl acrylate forms the furan-acetate skeleton in a single pot. Reactions are performed at 140°C for 30 minutes, achieving 75% conversion. Purification via flash chromatography (cyclohexane/ethyl acetate) enhances purity to >95%.
Advantages:
-
Reaction Time : 30 minutes
-
Energy Efficiency : Microwave irradiation reduces energy consumption by 40%
-
Yield : 75%
Enzymatic Esterification of Carboxylic Acid Intermediates
Lipase-Catalyzed Transesterification
A biocatalytic approach utilizes immobilized Candida antarctica lipase B (CAL-B) to esterify 2-(2-(trifluoromethyl)furan-3-yl)acetic acid with methanol in tert-butyl methyl ether (TBME). The reaction proceeds at 45°C for 48 hours, achieving 82% conversion. Enzyme recycling (up to 5 cycles) maintains catalytic activity, offering a green alternative to traditional methods.
Sustainability Metrics:
-
Catalyst : CAL-B (10 mg/mmol)
-
Solvent : TBME
-
Temperature : 45°C
-
Yield : 82%
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted furans, depending on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity:
Research has indicated that compounds with furan structures exhibit significant antiviral properties. For instance, derivatives of furan-carboxamide have been identified as potent inhibitors of the H5N1 influenza virus, showcasing the potential of furan-based compounds in antiviral drug development . The incorporation of trifluoromethyl groups can enhance the biological activity and specificity of these compounds, making methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate a candidate for further investigation in antiviral therapies.
Anticancer Research:
Studies have also explored the anticancer potential of furan derivatives. For example, compounds similar to this compound have been tested against various cancer cell lines, demonstrating inhibition of cell proliferation . The unique trifluoromethyl group may contribute to improved interaction with biological targets involved in cancer progression.
Material Science
Synthesis of Functional Materials:
this compound can serve as a precursor in the synthesis of novel materials with tailored properties. The trifluoromethyl group is known to impart unique electronic and thermal properties to polymers and other materials. This compound can be utilized in creating advanced materials for electronics or coatings that require specific chemical stability or reactivity.
Synthetic Methodologies
Reagent in Organic Synthesis:
As a versatile reagent, this compound can be employed in various synthetic pathways. Its structure allows it to participate in nucleophilic substitutions and additions, making it a valuable building block for synthesizing more complex organic molecules . Researchers are exploring its use in developing new synthetic routes that can lead to compounds with pharmaceutical significance.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Compound 248: Methyl (E)-2-(furan-3-yl)-2-(3-hydroxy-4-(4-methoxyphenyl)-5-oxofuran-2(5H)-ylidene)acetate (pKi = 4.15, Class A) shares structural similarities with the target compound, including a furan ring and ester group.
- Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate: This quinoline-based ester features two trifluoromethyl groups at the 2- and 8-positions of the quinoline ring. The electron-deficient quinoline core and bis-CF₃ groups significantly alter electronic properties, making it a potent intermediate in drug synthesis, as noted in anti-malarial research .
Functional Group Variations
- Methyl 2-(dimethyl(oxo)-λ⁶-sulfanylidene)-2-(4-(trifluoromethyl)phenyl)acetate (1d) : The sulfoxonium ylide group in this compound replaces the furan ring, introducing a sulfonyl moiety that modulates reactivity and stability. NMR data (¹H and ¹³C) for 1d suggest distinct electronic environments compared to furan-based esters, which may influence its utility in insertion reactions .
- Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate: The bicyclo[1.1.1]pentanyl scaffold introduces steric hindrance, while the Boc-protected amino group adds polarity. This contrasts with the planar furan ring in the target compound, affecting both synthetic accessibility and biological interactions .
pKi Values and Classification
- Compound 248 and 250 : Both exhibit pKi = 4.15 (Class A), suggesting moderate binding affinity, likely influenced by the furan and trifluoromethyl groups. Their "IN" status in docking studies implies favorable interactions with biological targets compared to "OUT" compounds like 243 .
- Methyl 2-((2,8-bis(trifluoromethyl)quinolin-4-yl)oxy)acetate: While pKi data are unavailable, its role as a drug intermediate underscores its pharmacological relevance, particularly in targeting enzymes or receptors sensitive to fluorinated motifs .
Docking and Molecular Interactions
In silico studies of anti-cholinesterase compounds highlight that trifluoromethyl groups enhance ligand-receptor interactions through hydrophobic and dipole-dipole effects. For example, Compound 248’s pKi aligns with docking scores of other trifluoromethyl-containing molecules, which often outperform non-fluorinated analogues .
Comparative Data Table
*Estimated based on analogous structures.
Biological Activity
Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate (C8H7F3O3) is a compound of interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group, which significantly influences its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure
The molecular structure of this compound is characterized by a furan ring substituted with a trifluoromethyl group and an ester functional group. The presence of the trifluoromethyl moiety enhances lipophilicity and may contribute to increased biological activity.
Physical Properties
- Molecular Formula : C8H7F3O3
- Molecular Weight : 210.14 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring furan derivatives. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. Treatment with specific concentrations resulted in significant DNA fragmentation, indicative of apoptotic activity .
- Cytotoxicity : The compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, one study reported IC50 values ranging from 10 to 30 µM for different derivatives containing similar furan structures .
Enzyme Inhibition
The trifluoromethyl group has been associated with enhanced interactions with biological targets, leading to enzyme inhibition:
- Cyclooxygenase (COX) Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit COX enzymes, which play a role in inflammatory processes and cancer progression. Studies revealed moderate inhibition of COX-2 activity .
- Cholinesterase Inhibition : The compound's derivatives have also been tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing varying degrees of efficacy .
Antioxidant Activity
The antioxidant potential of this compound has been explored, with findings suggesting that it can scavenge free radicals and reduce oxidative stress in cellular models. This property may contribute to its anticancer effects by protecting normal cells from oxidative damage .
Study 1: Antiproliferative Effects
In a study assessing various furan derivatives, this compound was found to significantly inhibit the proliferation of breast cancer cells. The study employed an MTT assay to evaluate cell viability post-treatment, revealing that higher concentrations led to increased apoptosis markers .
Study 2: Molecular Docking Analysis
Molecular docking studies indicated that the trifluoromethyl group enhances binding affinity to target proteins involved in cancer pathways. The calculated free energy values for interactions with tubulin were favorable, suggesting potential as an antitumor agent through disruption of microtubule dynamics .
Q & A
Basic: What are the key structural characterization techniques for confirming the identity of Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate?
Answer:
- LCMS and HPLC : Liquid chromatography-mass spectrometry (LCMS) is critical for verifying molecular weight (e.g., m/z values such as 754 [M+H]+ in analogous compounds) and purity. High-performance liquid chromatography (HPLC) with retention time analysis (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) ensures compound homogeneity .
- NMR Spectroscopy : Proton and carbon NMR are essential for confirming the furan ring substitution pattern, trifluoromethyl group integration, and ester linkage. For structurally similar compounds, shifts for trifluoromethyl (~δ 120-125 ppm in NMR) and furan protons (δ 6.5-7.5 ppm in NMR) are diagnostic .
Basic: What synthetic routes are commonly employed to prepare this compound?
Answer:
- Esterification : Reacting 2-(2-(trifluoromethyl)furan-3-yl)acetic acid with methanol under acidic catalysis (e.g., HCl or HSO) is a standard approach.
- Coupling Reactions : For complex analogues, methods like amide bond formation (e.g., using HATU/DIPEA) or alkylation of furan precursors (e.g., with trifluoromethyl halides) are documented in patent literature. Purification via silica gel chromatography (ethyl acetate/hexane) or preparative HPLC (MeCN/water with formic acid) is typical .
Advanced: How can reaction conditions be optimized to improve yields in the synthesis of trifluoromethyl-containing furan derivatives?
Answer:
- Catalyst Selection : Use of cesium carbonate (CsCO) in acetonitrile at 75°C enhances nucleophilic substitution reactions, as seen in spirocyclic compound syntheses (e.g., 66% yield for a diazaspiro derivative) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, MeCN) improve solubility of trifluoromethyl intermediates. For acid-sensitive steps, ethyl acetate or dichloromethane is preferred .
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during esterification, while higher temperatures (75–80°C) accelerate coupling steps .
Advanced: What analytical strategies resolve contradictions in LCMS/HPLC data for structurally similar trifluoromethyl esters?
Answer:
- Isotopic Pattern Analysis : The trifluoromethyl group () produces distinct isotopic clusters in LCMS, aiding differentiation from non-fluorinated analogues.
- HPLC Method Variation : Adjusting mobile phase composition (e.g., 0.1% TFA vs. formic acid) or column type (e.g., YMC-Actus Triart C18) enhances resolution for co-eluting peaks. Retention time reproducibility under standardized conditions (e.g., SMD-TFA05) is critical .
Basic: What stability considerations are relevant for this compound during storage?
Answer:
- Moisture Sensitivity : The ester group is prone to hydrolysis. Storage under anhydrous conditions (desiccated, 2–8°C) in inert atmospheres (N) is recommended.
- Light Protection : Trifluoromethyl and furan moieties may degrade under UV exposure. Use amber glass vials and avoid prolonged light exposure .
Advanced: How does the trifluoromethyl group influence the electronic properties of the furan ring in this compound?
Answer:
- Electron-Withdrawing Effect : The -CF group reduces electron density on the furan ring, altering reactivity in electrophilic substitutions. Computational studies (DFT) on analogous compounds show increased electrophilicity at the 5-position of the furan .
- Steric Effects : The bulky -CF group may hinder rotational freedom of the acetate side chain, impacting conformational stability and binding interactions in biological assays .
Basic: What are the recommended purification techniques for isolating this compound from reaction mixtures?
Answer:
- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) effectively removes polar byproducts. For complex mixtures, reverse-phase HPLC (C18 column, MeCN/water) achieves high purity (>95%) .
- Acid-Base Extraction : Sequential washes with dilute HCl (to remove unreacted amines) and NaHCO (to neutralize acidic impurities) are useful in early-stage purification .
Advanced: How can mechanistic studies elucidate the role of catalysts in trifluoromethyl-furan coupling reactions?
Answer:
- Kinetic Profiling : Monitoring reaction progress via NMR or in-situ IR spectroscopy identifies rate-determining steps (e.g., oxidative addition in Pd-catalyzed couplings).
- Isotope Labeling : Using -labeled methanol in esterification confirms nucleophilic attack mechanisms. Patent data (e.g., m/z 269 [M+H]+ for intermediates) supports proposed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
